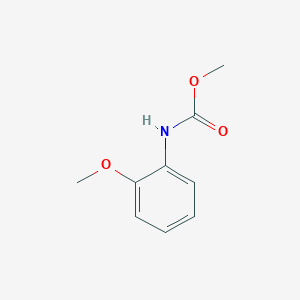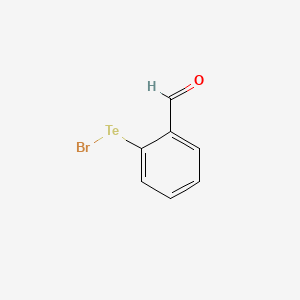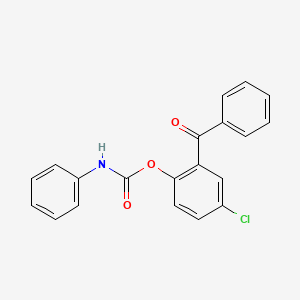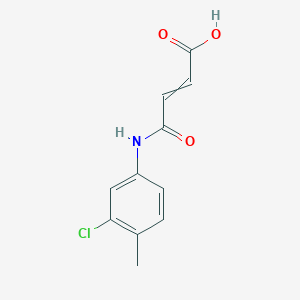
methyl N-(2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H11NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(2-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement reaction. The process involves the reaction of p-methoxybenzamide with N-bromosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Methyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(3-methoxyphenyl)carbamate
- Methyl N-(2,4-dimethoxyphenyl)carbamate
Comparison: Methyl N-(2-methoxyphenyl)carbamate is unique due to the position of the methoxy group on the phenyl ring. This positional difference influences its reactivity and interaction with biological targets. For example, the ortho position of the methoxy group in this compound can lead to different steric and electronic effects compared to the para or meta positions in similar compounds .
Properties
CAS No. |
14803-73-7 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-6-4-3-5-7(8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
MDPQDILMAPHQQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)











